2-fluoro-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

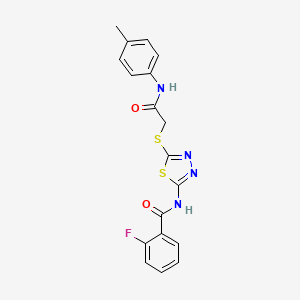

2-Fluoro-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic small molecule featuring a 1,3,4-thiadiazole core substituted with a benzamide group at the 2-position and a thioethyl linker connected to a p-tolylaminoacetamide moiety. The fluorine atom at the 2-position of the benzamide enhances electronegativity and may influence pharmacokinetic properties such as membrane permeability and metabolic stability .

Properties

IUPAC Name |

2-fluoro-N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN4O2S2/c1-11-6-8-12(9-7-11)20-15(24)10-26-18-23-22-17(27-18)21-16(25)13-4-2-3-5-14(13)19/h2-9H,10H2,1H3,(H,20,24)(H,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKSQBATWMGPNHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-fluoro-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a member of the thiadiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is known for its stability and ability to interact with biological targets. The presence of a fluorine atom and a p-tolylamino group enhances its pharmacological profile. The general structure can be represented as follows:

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of thiadiazole derivatives. For instance, derivatives of 1,3,4-thiadiazoles have shown significant antiproliferative effects against various cancer cell lines. In particular, compounds similar to the one have been evaluated for their ability to inhibit cancer cell growth.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 6b | MCF-7 | <10 | Induces necrosis |

| 19 | MCF-7 | <10 | G2/M arrest via CDK1 inhibition |

The derivative 19 was found to arrest breast cancer cells at the G2/M phase of the cell cycle, indicating a targeted mechanism that could be exploited for therapeutic purposes .

Receptor Interactions

Thiadiazole derivatives have been investigated for their interactions with adenosine receptors. The structure-activity relationship (SAR) studies suggest that modifications in the thiadiazole ring and the benzamide moiety can significantly influence receptor affinity.

| Receptor Type | Compound | K(i) Value (nM) |

|---|---|---|

| A1 | 8h | 7 |

| A3 | 8e | 82 |

These findings indicate that certain thiadiazole derivatives can act as selective antagonists for adenosine receptors, which are important in various physiological processes and potential therapeutic targets .

Antimicrobial Activity

In addition to anticancer properties, compounds containing thiadiazole rings have demonstrated antimicrobial activity comparable to standard antibiotics. For example, derivatives showed significant inhibition against bacterial strains such as Escherichia coli and Staphylococcus aureus.

Case Studies and Research Findings

- Antiproliferative Studies : A series of new thiadiazole derivatives were synthesized and tested for their antiproliferative activity against human cancer cell lines. The study revealed that certain derivatives exhibited IC50 values below 10 µM, indicating potent activity against breast cancer cells .

- Mechanistic Investigations : Flow cytometry analyses indicated that some thiadiazole derivatives induced apoptosis in cancer cells through various pathways, including necrosis and cell cycle arrest. For instance, derivative 6b was found to significantly increase the sub-G1 population in MCF-7 cells .

- Molecular Docking Studies : Docking studies with dihydrofolate reductase (DHFR) suggested that certain thiadiazole derivatives could serve as potential inhibitors of this enzyme, which is crucial in DNA synthesis and repair pathways .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiadiazole rings exhibit antimicrobial properties. For instance, derivatives of thiadiazoles have been shown to inhibit bacterial growth and exhibit antifungal activity. The specific compound under discussion may similarly demonstrate efficacy against various pathogens due to its structural attributes.

Anticancer Potential

Thiadiazole derivatives have been explored for their anticancer properties. Studies suggest that compounds with similar structural motifs can induce apoptosis in cancer cells or inhibit cell proliferation. Molecular docking studies indicate that 2-fluoro-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide may interact with specific enzymes or receptors involved in cancer progression, making it a candidate for further investigation in cancer therapeutics.

Enzyme Inhibition

The compound's ability to act as an enzyme inhibitor has been noted in preliminary studies. The structural configuration allows it to bind effectively to active sites of enzymes, potentially modulating their activity. This property is crucial for developing drugs targeting specific biochemical pathways involved in diseases.

Case Study 1: Antimicrobial Efficacy

A study conducted on similar thiadiazole derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis, which could be extrapolated to predict similar effects for the compound .

Case Study 2: Anticancer Activity

In vitro studies on related compounds revealed that certain thiadiazole derivatives inhibited the proliferation of human cancer cell lines by inducing cell cycle arrest at the G1 phase. This suggests that this compound could be explored for its potential anticancer effects through similar mechanisms.

Comparison with Similar Compounds

Key Observations :

- Substituent Position: The position of the fluorine atom on the benzamide (2- vs. 4-) impacts electronic distribution and steric interactions.

- Thioethyl Linker Modifications: Replacement of the p-tolylamino group (Target) with thiazolylamino () or pyridinyl () alters polarity and binding affinity.

- Biological Activity : Compounds with acrylamido substituents (e.g., 7c) demonstrate pro-apoptotic effects, whereas the Target’s CDK5 inhibition suggests divergent mechanisms despite shared thiadiazole cores .

Physicochemical Properties

Spectral Data :

- IR Spectroscopy : The Target’s IR spectrum would show N-H (~3300 cm⁻¹), C=O (~1680 cm⁻¹), and C-F (~1250 cm⁻¹) stretches, consistent with analogues in and .

- NMR : The 2-fluorobenzamide moiety would display distinct aromatic proton shifts (δ 7.2–8.1 ppm) and fluorine coupling, as observed in compound 4d .

Lipophilicity :

- The Target’s calculated logP (estimated via substituent contributions) is higher than pyridinyl or nitro-substituted analogues due to the p-tolyl group, suggesting improved blood-brain barrier penetration for neurological targets .

Q & A

Q. Challenges :

- Yield Optimization : Competing hydrolysis of the thioether group at high temperatures (>60°C) necessitates strict temperature control .

- Purification : Use preparative HPLC or column chromatography to isolate the final product from byproducts like unreacted benzoyl chloride derivatives .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

Answer:

Essential techniques include:

- NMR :

- ¹H NMR : Identify aromatic protons (δ 7.2–8.1 ppm for fluorobenzamide), NH protons (δ 10–12 ppm), and p-tolyl methyl group (δ 2.3 ppm) .

- ¹³C NMR : Confirm carbonyl groups (C=O at ~165–175 ppm) and thiadiazole carbons (~150–160 ppm) .

- Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of p-tolylamino group) .

- IR Spectroscopy : Detect amide C=O stretches (~1680 cm⁻¹) and S–C=N vibrations (~690 cm⁻¹) .

Priority Data : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Answer:

SAR Variables :

| Substituent | Modification Goal | Example from Evidence |

|---|---|---|

| Fluoro Position | Enhance target binding | Compare 2-fluoro vs. 4-fluoro analogs (: 4-fluorophenyl improves anticancer activity) . |

| p-Tolyl Group | Adjust lipophilicity | Replace with electron-withdrawing groups (e.g., CF₃) to modulate metabolic stability . |

| Thiadiazole Core | Improve solubility | Introduce sulfonamide or amine groups at the 5-position () . |

Q. Methodology :

- Synthesize 10–15 analogs with systematic substituent variations.

- Test in vitro bioactivity (e.g., IC₅₀ in cancer cell lines) and correlate with computational docking (e.g., AutoDock Vina) to identify key binding interactions .

Advanced: How should researchers resolve contradictions in reported biological activity data for thiadiazole derivatives?

Answer:

Common Contradictions :

- Anticancer vs. Cytotoxicity : Some studies report low IC₅₀ (e.g., 5 µM in MCF-7), while others note high cytotoxicity in normal cells .

Q. Resolution Strategies :

Assay Standardization : Use identical cell lines (e.g., NCI-60 panel) and protocols (MTT assay, 48-h exposure) .

Purity Verification : Confirm compound integrity via LC-MS before testing; impurities like unreacted intermediates may skew results .

Mechanistic Studies : Perform target engagement assays (e.g., kinase inhibition or DNA intercalation tests) to clarify mode of action .

Advanced: What methodologies are recommended for studying the reaction mechanisms of this compound with biological targets?

Answer:

Computational Modeling :

- Perform molecular dynamics simulations (e.g., GROMACS) to predict binding stability with proteins like EGFR or tubulin .

Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry with purified enzymes .

Mutagenesis Studies : Engineer target proteins with single-point mutations (e.g., EGFR T790M) to identify critical interaction sites .

Key Finding : Thiadiazole derivatives often inhibit ATP-binding pockets (e.g., kinases), supported by docking scores < –8 kcal/mol .

Basic: How can researchers validate the stability of this compound under physiological conditions?

Answer:

Stability Assays :

- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24h; monitor degradation via HPLC (e.g., >90% intact at pH 7.4) .

- Plasma Stability : Mix with human plasma (37°C, 1h); quench with acetonitrile and analyze for metabolite formation .

- Light Sensitivity : Store in amber vials; UV-Vis spectroscopy tracks photodegradation (λmax shifts indicate structural changes) .

Advanced: What in vitro models are most suitable for evaluating this compound’s efficacy and selectivity?

Answer:

Models and Metrics :

| Model | Application | Key Endpoint |

|---|---|---|

| 3D Spheroids | Tumor penetration | Volume reduction (%) vs. monolayer IC₅₀ . |

| Primary Cells | Selectivity | CC₅₀ in normal fibroblasts (e.g., NIH/3T3) vs. cancer cells . |

| Resistant Lines | Mechanism | Compare activity in parental vs. drug-resistant lines (e.g., cisplatin-resistant A549) . |

Data Interpretation : A selectivity index (SI = CC₅₀ normal / IC₅₀ cancer) >10 indicates therapeutic potential .

Advanced: How can researchers address solubility challenges during formulation for in vivo studies?

Answer:

Strategies :

- Co-Solvents : Use 10% DMSO + 5% Cremophor EL in saline (validate compatibility via hemolysis assay) .

- Nanoparticle Encapsulation : Prepare PLGA nanoparticles (70–100 nm) via emulsion-diffusion; assess drug loading (%) and release kinetics (e.g., 80% release in 48h) .

- Prodrug Design : Introduce phosphate esters at the amide group to enhance aqueous solubility (hydrolyzed in vivo) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.